molecular formula C22H25N3O2 B2456373 1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide CAS No. 1014067-77-6

1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide

Cat. No.: B2456373
CAS No.: 1014067-77-6
M. Wt: 363.461
InChI Key: IWSWJNCQOPJKJS-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of benzyl and benzyloxy groups attached to the pyrazole ring, along with an isobutyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced by reacting the pyrazole intermediate with benzyl alcohol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole intermediate with an isocyanate or by amidation of a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

1-Benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Similar structure but lacks the isobutyl group.

    1-Benzyl-3-(benzyloxy)-N-methyl-1H-pyrazole-4-carboxamide: Similar structure but has a methyl group instead of an isobutyl group.

    1-Benzyl-3-(benzyloxy)-N-ethyl-1H-pyrazole-4-carboxamide: Similar structure but has an ethyl group instead of an isobutyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-N-(2-methylpropyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17(2)13-23-21(26)20-15-25(14-18-9-5-3-6-10-18)24-22(20)27-16-19-11-7-4-8-12-19/h3-12,15,17H,13-14,16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWJNCQOPJKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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